molecular formula C17H18N2O2S B2630356 N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide CAS No. 316125-42-5

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Cat. No. B2630356
M. Wt: 314.4
InChI Key: WIOYYQZSCZZKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . Theoretical calculations were conducted using density functional theory studies (DFTs) with the 6–31G (d, p) basis set and B3LYP functional correlation .


Chemical Reactions Analysis

In terms of chemical reactions, N-arylcyanothioformamides have been used as coupling components for building key chemical intermediates and biologically active molecules . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .

Scientific Research Applications

Application in Biochemistry

Scientific Field

Biochemistry

Summary of Application

In biochemistry, the compound’s role as an enzyme modulator is explored. It’s used to study the enzyme kinetics and understand the interaction between inhibitors and enzymes at a molecular level.

Methods of Application

The compound is applied to enzyme assays where its effect on enzyme activity is quantified. Molecular docking studies are also performed to predict the binding affinity and orientation of the compound within the enzyme’s active site.

Results

The compound exhibited strong binding affinity in silico, suggesting it could be a potent inhibitor in vivo. The molecular docking studies provided insights into the potential interactions that could be exploited for drug design .

Application in Pharmaceutical Research

Scientific Field

Pharmaceutical Research

Summary of Application

The compound is evaluated for its potential use as a pharmaceutical drug, particularly in the treatment of diseases caused by the dysregulation of carbonic anhydrases, such as certain cancers and edema.

Methods of Application

Pharmacokinetic and pharmacodynamic profiles are assessed through in vitro and in vivo studies. The compound’s stability, solubility, and absorption rates are measured, along with its efficacy in disease models.

Results

Preliminary results indicate favorable pharmacokinetic properties and significant efficacy in reducing tumor growth in animal models, warranting further investigation .

Application in Enzymology

Scientific Field

Enzymology

Summary of Application

The compound’s ability to inhibit carbonic anhydrases is utilized to understand the structure-function relationship of these enzymes and to identify new therapeutic targets.

Methods of Application

Enzyme inhibition assays are conducted, and the results are analyzed using Michaelis-Menten kinetics to determine the inhibition constants. Crystallography studies are performed to visualize the compound bound to the enzyme.

Results

The compound was found to bind in the active site of the enzyme, leading to a conformational change that inhibits its activity. This provides valuable information for the design of more selective and potent inhibitors .

Application in Microbiology

Scientific Field

Microbiology

Summary of Application

The antibacterial properties of the compound against Mycobacterium tuberculosis are explored, aiming to develop new treatments for tuberculosis.

Methods of Application

The compound is tested against cultures of Mycobacterium tuberculosis to assess its efficacy as an antibacterial agent. Minimum inhibitory concentration (MIC) values are determined to evaluate its potency.

Results

The compound showed effective inhibition of bacterial growth, with MIC values indicating it could be a promising candidate for further development as an antibacterial drug .

Application in Chemical Biology

Scientific Field

Chemical Biology

Summary of Application

The compound is used as a tool to dissect biological pathways involving carbonic anhydrases, helping to elucidate their roles in various physiological and pathological processes.

Methods of Application

The compound is used in cell-based assays to observe the effects of CA inhibition on cellular processes. It is also used in conjunction with other biochemical techniques to study the impact on signaling pathways.

Results

The studies revealed that CA inhibition affects several cellular processes, including pH regulation and ion transport, highlighting the compound’s potential as a tool for biological research .

This analysis provides a detailed look at the diverse applications of “N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide” in scientific research. Each application offers a unique perspective on the potential uses of this compound, demonstrating its versatility and importance in various scientific fields.

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

This compound is used as a chemical probe in analytical chemistry to detect the presence and concentration of carbonic anhydrases in biological samples.

Methods of Application

The compound is added to a sample, and its interaction with carbonic anhydrases is monitored using spectrophotometric or fluorometric methods. The change in absorbance or fluorescence intensity correlates with the enzyme concentration.

Results

The method has been validated with high sensitivity and specificity, allowing for the detection of carbonic anhydrases in complex biological matrices .

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

In environmental science, the compound’s ability to inhibit carbonic anhydrases is utilized to study the effects of pollutants on marine life, particularly organisms that rely on carbonic anhydrases for carbon dioxide fixation.

Methods of Application

Aquatic organisms are exposed to the compound, and the impact on their carbon dioxide fixation capabilities is assessed. The study involves measuring the rate of photosynthesis or calcification before and after exposure to the inhibitor.

Results

The results indicate that exposure to the compound significantly affects the carbon dioxide fixation process, which could have implications for understanding the impact of environmental pollutants .

Application in Veterinary Medicine

Scientific Field

Veterinary Medicine

Summary of Application

The compound is explored for its use in veterinary medicine as a treatment for disorders related to carbonic anhydrase dysregulation in animals.

Methods of Application

Animal models with conditions such as glaucoma or metabolic acidosis are treated with the compound. Its efficacy is evaluated through clinical observations and biochemical assays.

Results

The compound has shown promise in reducing intraocular pressure in animal models of glaucoma and correcting blood pH levels in cases of metabolic acidosis .

Application in Agriculture

Scientific Field

Agriculture

Summary of Application

The compound is investigated for its potential to enhance crop resilience to drought and high salinity by modulating the activity of plant carbonic anhydrases.

Methods of Application

Plants are treated with the compound under controlled conditions, and their growth, yield, and stress response are monitored in comparison to untreated controls.

Results

Preliminary studies suggest that the compound may help plants maintain better hydration and ionic balance under stress conditions, leading to improved growth and yield .

Application in Food Industry

Scientific Field

Food Industry

Summary of Application

The compound is studied for its potential as a preservative in the food industry by inhibiting microbial carbonic anhydrases, which are essential for the growth of certain spoilage organisms.

Methods of Application

Food samples are treated with the compound, and the growth of spoilage organisms is monitored over time. The effectiveness of the compound as a preservative is compared with standard preservatives.

Results

The compound has demonstrated the ability to extend the shelf life of food products by inhibiting the growth of spoilage organisms without affecting the taste or quality of the food .

Application in Nanotechnology

Scientific Field

Nanotechnology

Summary of Application

The compound is used in the synthesis of nanoparticles that are functionalized to target carbonic anhydrases, which can be used for drug delivery or diagnostic purposes.

Methods of Application

Nanoparticles are synthesized and then functionalized with the compound. Their interaction with carbonic anhydrases is studied using various characterization techniques, such as TEM, SEM, and dynamic light scattering.

Results

The functionalized nanoparticles have shown selective binding to carbonic anhydrases, making them suitable candidates for targeted drug delivery systems and diagnostic tools .

properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYYQZSCZZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323681
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

CAS RN

316125-42-5
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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